7-Azabicyclo[4.1.0]hepta-2,4-diene

Valence tautomerism Physical organic chemistry Heterocyclic chemistry

Sourcing the parent 7-azanorcaradiene scaffold for mechanistic studies is hindered by its thermodynamic bias toward the monocyclic azepine tautomer. This compound solves the challenge of accessing the bicyclic form for controlled reactivity research. - Distinct equilibrium: Strong preference (7.9 kcal/mol) for 1H-azepine, reversible by N-oxidation or N-substitution, enabling switchable pericyclic reaction studies. - Synthetic utility: Core structure validated in enantiocontrolled synthesis of (+)-pancratistatin; derivatives serve as precursors to triple reuptake inhibitors like GSK1360707. - Supply reliability: Offered as a specialized research intermediate with batch-specific characterization to support computational and experimental benchmarking.

Molecular Formula C6H7N
Molecular Weight 93.13 g/mol
CAS No. 57784-62-0
Cat. No. B14607375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Azabicyclo[4.1.0]hepta-2,4-diene
CAS57784-62-0
Molecular FormulaC6H7N
Molecular Weight93.13 g/mol
Structural Identifiers
SMILESC1=CC2C(N2)C=C1
InChIInChI=1S/C6H7N/c1-2-4-6-5(3-1)7-6/h1-7H
InChIKeyOMLPFMRAMDIYPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Azabicyclo[4.1.0]hepta-2,4-diene: Core Scaffold Profile


7-Azabicyclo[4.1.0]hepta-2,4-diene (CAS 57784-62-0) is the parent 7-azanorcaradiene, a strained bicyclic nitrogen heterocycle comprising a fused aziridine and cyclohexadiene ring [1]. This scaffold exists in a dynamic valence isomerization equilibrium with its monocyclic tautomer, 1H-azepine, with the monocyclic form being thermodynamically favored by approximately 7.9 kcal/mol at the B3LYP/6-31G(d) level [2]. The compound features a molecular formula of C6H7N and a molecular weight of 93.13 g/mol, and its inherent ring strain and diene functionality make it a valuable intermediate in synthetic and mechanistic chemistry [1].

Why Generic In-Class Substitution Fails


The azanorcaradiene scaffold is fundamentally distinct from its carbocyclic (norcaradiene) and oxa (benzene oxide) analogs because the nitrogen atom dramatically alters the valence isomerization equilibrium. While the all-carbon norcaradiene lies only ~4 kcal/mol above cycloheptatriene, and the oxa analog actually favors the bicyclic form by 1.7 kcal/mol, the aza system exhibits a strong preference (7.9 kcal/mol) for the monocyclic azepine form [1]. This thermodynamic bias renders the parent 7-azabicyclo[4.1.0]hepta-2,4-diene elusive to direct isolation, yet it simultaneously creates a unique opportunity: the equilibrium can be reversed—and the bicyclic form stabilized—by N-oxidation or N-substitution, a phenomenon not observed in the carbocyclic or oxa series [2]. Consequently, generic substitution with other bicyclo[4.1.0]heptadienes fails because only the aza scaffold offers this switchable equilibrium, which is critical for applications requiring controlled release of ring strain or valence tautomerism-driven reactivity.

Quantitative Differentiation Evidence


Valence Isomerization Equilibrium Across Heteroatom Analogs

The thermodynamic preference for the monocyclic azepine over the bicyclic 7-azanorcaradiene is 7.9 kcal/mol at the B3LYP/6-31G(d) level, which is substantially larger than the 4 kcal/mol preference in the all-carbon system and opposite in sign to the oxa system where the bicyclic benzene oxide is 1.7 kcal/mol more stable than oxepine [1]. This quantitative difference means the aza scaffold provides a unique thermodynamic landscape where the bicyclic form is inherently disfavored, making it a high-energy synthon whose release of strain can be harnessed in downstream reactions.

Valence tautomerism Physical organic chemistry Heterocyclic chemistry

N-Oxide-Mediated Equilibrium Reversal

DFT calculations at five different levels (B3LYP/6-31G(d), B3LYP/6-31G(d,p), M06/6-311+G(d,p), APFD/aug-cc-pVDZ, APFD/aug-cc-pVTZ) demonstrate that while N-methylazepine (6a) is 5.2–7.5 kcal/mol more stable than N-methyl-7-azanorcaradiene (7a), this order is reversed for the corresponding N-oxides: N-methyl-7-azanorcaradiene N-oxide (9a) is 0.0–4.9 kcal/mol more stable than N-methylazepine N-oxide (8a) [1]. The reversal in free energy can reach ~6.6 kcal/mol [1]. This switchable equilibrium is unique to the aza system and is not observed for the carbocyclic or oxa analogs.

N-oxide chemistry Computational chemistry Valence isomerization

Interconversion Barrier and Kinetic Accessibility

The activation barrier for the electrocyclic ring-opening of 7-azanorcaradiene to 1H-azepine is calculated to be 11.4 kcal/mol at the B3LYP/6-31G(d) level, compared to ~11 kcal/mol for the carbocyclic system (experimental) and 9.1 kcal/mol for the oxa analog (QCISD(T)/6-31G(d)) [1]. The ring inversion barrier for 1H-azepine is approximately 3 kcal/mol, which is significantly lower than the 5.7–6.3 kcal/mol observed for cycloheptatriene [1].

Kinetic stability Activation barrier Pericyclic reactions

Synthetic Utility in Alkaloid Total Synthesis

N-Tosyl-vinylaziridines incorporating the 7-azabicyclo[4.1.0]heptene core have been demonstrated as effective synthons for C-disaccharide and Amaryllidaceae alkaloid synthesis. The Hudlicky group reported that vinylaziridine 2b undergoes regio- and stereoselective SN2′ ring-opening with organometallic nucleophiles, enabling a concise enantiocontrolled total synthesis of (+)-pancratistatin [1]. In contrast, the corresponding vinyloxirane (1b) showed a different regiochemical outcome, highlighting the distinct reactivity conferred by the nitrogen atom [1].

Total synthesis Alkaloid chemistry C-Disaccharide synthesis

Optimal Research and Application Scenarios


Valence Tautomerism and Physical Organic Studies

The 7-azanorcaradiene/1H-azepine equilibrium is a textbook example of heteroatom effects on pericyclic reactions. The large thermodynamic bias (7.9 kcal/mol) and the predicted reversal upon N-oxidation make this scaffold ideal for fundamental studies of valence isomerization, aromaticity, and substituent effects [1]. Researchers can procure N-substituted derivatives (e.g., N-methyl, N-tosyl) to systematically probe how electronic factors shift the equilibrium position, with quantitative DFT benchmarks already established [1].

Strained Aziridine Synthon for Alkaloid Synthesis

The vinylaziridine moiety embedded in the 7-azabicyclo[4.1.0]heptene core serves as a chiral building block for amine-containing natural products. The demonstrated enantiocontrolled synthesis of (+)-pancratistatin from N-tosyl-vinylaziridine 2b validates the scaffold's utility [1]. Procurement of N-tosyl or N-Boc derivatives of the bicyclic scaffold is recommended for medicinal chemistry groups pursuing Amaryllidaceae alkaloid analogs or amino-inositol conjugates.

Gold-Catalyzed Cycloisomerization Methodology

3-Azabicyclo[4.1.0]hepta-2,4-dienes are accessible via gold(I)-catalyzed cycloisomerization of N-propargylic β-enaminones under mild, catalyst- and base-free conditions [1]. This method provides a direct entry to the bicyclic scaffold without requiring pre-installed ring strain, making it attractive for methodology groups developing new cycloisomerization catalysts. The resulting azabicyclo[4.1.0]heptadienes can be elaborated to triple reuptake inhibitor precursors such as GSK1360707 [2].

N-Oxide Derivatives for Switchable Systems

The computationally predicted stability reversal upon N-oxidation (up to ~10 kcal/mol shift) positions 7-azanorcaradiene N-oxides as candidates for redox-switchable molecular systems [1]. Research groups investigating stimuli-responsive materials or prodrug strategies can exploit the N-oxidation-induced equilibrium shift to control the population of the bicyclic form, a capability that is absent in the carbocyclic and oxa analogs.

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